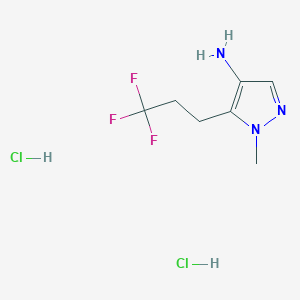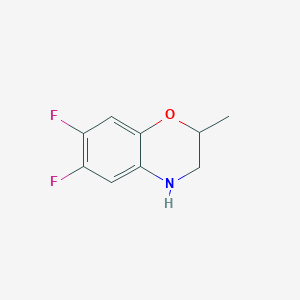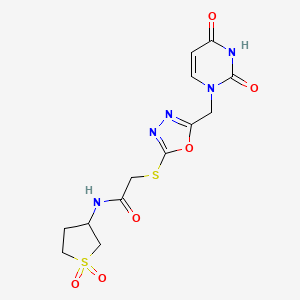![molecular formula C22H25N3O5 B3001635 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea CAS No. 894038-38-1](/img/structure/B3001635.png)
1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological activities. In the first paper, a series of novel urea derivatives were synthesized through the reaction of 1-alkyl-4-aryl-4,5-dihydro-1H-imidazol-2-amines with various isocyanates in dichloromethane. The derivatives were further modified to amides using an aqueous ammonia solution, resulting in compounds with different central nervous system activities . The second paper describes the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were designed to optimize the spacer length between pharmacophoric moieties and to introduce greater conformational flexibility. This was achieved by replacing a rigid 4-piperidinylethyl spacer with a linear ethoxyethyl chain, leading to compounds with high antiacetylcholinesterase activity . The third paper reports the synthesis of substituted dibenzo dioxaphosphocin-6-yl ureas by reacting hexachlorophene with carbamidophosphoric acid dichlorides in the presence of triethylamine in dry toluene, yielding compounds with significant antimicrobial activity .
Molecular Structure Analysis
The molecular structure of urea derivatives plays a crucial role in their biological activity. The first paper indicates that the activity of the synthesized compounds may be related to their molecular properties, such as lipophilicity, polar surface area, molecular surface, volume, mass, polarizability, and ovality. The HOMO and LUMO energies were also considered but did not show a direct correlation with activity . In the second paper, the molecular structure was optimized by adjusting the chain length and substituents to allow efficient interaction with the enzyme's hydrophobic binding sites. The replacement of an aromatic benzyl group with a cyclohexyl group suggested that an aromatic residue is not necessary for activity . The third paper does not provide detailed molecular structure-activity relationships but discusses the spectral data (IR, 1H, 13C, and 31P NMR) of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives are critical for obtaining the desired biological activities. In the first paper, the reaction between imidazol-2-amines and isocyanates, followed by amide formation, was used to produce compounds with varying CNS activities . The second paper focused on the synthesis of acetylcholinesterase inhibitors by optimizing the spacer length and substituents, which are essential for the interaction with the enzyme . The third paper described the synthesis of antimicrobial agents through the reaction of hexachlorophene with carbamidophosphoric acid dichlorides, indicating the importance of the reaction conditions such as temperature and the use of triethylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely linked to their pharmacological profiles. The first paper highlights the importance of ADMET properties, including lipophilicity and blood-brain permeation, which are essential for CNS activity. The polarizability and ovality of the molecules were also significant factors . The second paper emphasizes the role of the flexible spacer and the non-necessity of an aromatic group for achieving high antiacetylcholinesterase activity, which is influenced by the physical properties of the substituents . The third paper does not elaborate on the physical properties but suggests that the antimicrobial activity of the synthesized compounds could be attributed to their unique structural features .
Aplicaciones Científicas De Investigación
Role in Orexin Receptor Antagonism
One area of research involves the modulation of orexin receptors, which play a crucial role in regulating feeding, arousal, stress, and drug abuse behaviors. Compounds targeting these receptors have been evaluated for their potential in treating binge eating disorders. For example, studies on selective orexin-1 receptor (OX1R) antagonists have shown promise in reducing compulsive food intake in animal models without affecting standard food pellet intake. This suggests a therapeutic potential for eating disorders with a compulsive component (Piccoli et al., 2012).
Antioxidant Properties
Research on compounds with a dioxin core structure has also highlighted their antioxidant capabilities. The synthesis and characterization of derivatives in the dioxin-ethanol medium have demonstrated significant antioxidant activities, comparable to standard antioxidants like vitamin C. These findings support the potential use of such compounds in pharmaceuticals and nutraceuticals aimed at combating oxidative stress (Abd-Almonuim et al., 2020).
Synthesis of Carcinogenic Intermediates
In the field of toxicology and carcinogenesis, derivatives of dioxin and dibenzo structures have been synthesized as key precursors for studying the metabolic pathways leading to carcinogen formation. These studies are crucial for understanding how environmental pollutants may contribute to cancer risk and for developing strategies to mitigate these risks (Sharma et al., 2004).
Antimicrobial Activity
Compounds featuring a dioxin moiety have been evaluated for their antimicrobial properties. For instance, the synthesis of substituted dibenzo dioxaphosphocin-6-yl ureas has shown good antimicrobial activity, highlighting the potential for these compounds in developing new antimicrobial agents (Haranath et al., 2004).
Propiedades
IUPAC Name |
1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(2-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-28-18-5-3-2-4-15(18)8-9-23-22(27)24-16-12-21(26)25(14-16)17-6-7-19-20(13-17)30-11-10-29-19/h2-7,13,16H,8-12,14H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQBTIQDZMZULY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)


![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)


![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B3001569.png)

![4-[(Dimethylamino)methyl]oxolan-3-one hydrochloride](/img/structure/B3001571.png)

![4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3001574.png)